molecular formula C15H19N3O2S B1320614 Ethyl 1-(benzo[c][1,2,5]thiadiazol-5-ylmethyl)piperidine-4-carboxylate CAS No. 874834-12-5

Ethyl 1-(benzo[c][1,2,5]thiadiazol-5-ylmethyl)piperidine-4-carboxylate

Cat. No.: B1320614
CAS No.: 874834-12-5
M. Wt: 305.4 g/mol
InChI Key: HMRNIHRDRVTEQR-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

Ethyl 1-(benzo[c]thiadiazol-5-ylmethyl)piperidine-4-carboxylate belongs to the class of heterocyclic organic compounds that incorporate both nitrogen-containing piperidine rings and sulfur-nitrogen containing benzothiadiazole systems. The compound is officially catalogued under Chemical Abstracts Service number 874834-12-5, establishing its unique identity within the global chemical registry. According to International Union of Pure and Applied Chemistry nomenclature standards, the systematic name reflects the complex structural arrangement where an ethyl ester group is attached to a piperidine-4-carboxylate core, which is further substituted with a benzothiadiazole methylated derivative.

The molecular architecture demonstrates sophisticated heterocyclic integration, combining the saturated six-membered piperidine ring with the aromatic benzothiadiazole system through a methylene bridge. The Standard International Chemical Identifier key HMRNIHRDRVTEQR-UHFFFAOYSA-N provides a unique computational representation of the molecule's structure. The compound's Simplified Molecular Input Line Entry System representation, written as CCOC(=O)C1CCN(CC1)CC2=CC3=NSN=C3C=C2, encodes the complete structural information in a linear format suitable for database storage and computational analysis.

Discovery and Development Timeline

The development of Ethyl 1-(benzo[c]thiadiazol-5-ylmethyl)piperidine-4-carboxylate emerged from the broader historical context of benzothiadiazole chemistry, which has roots extending back to the nineteenth century. 2,1,3-Benzothiadiazole itself has been known since the 1800s and is readily prepared from ortho-phenylenediamine through reaction with thionyl chloride, establishing the foundational chemistry that would later enable more complex derivative synthesis. The crystal structure determination of benzothiadiazole in 1951 marked a crucial milestone in understanding the electronic properties and aromatic character of this heterocyclic system.

Contemporary research has focused on expanding the synthetic accessibility of benzothiadiazole derivatives through advanced methodologies. Recent developments in regioselective Iridium-catalyzed carbon-hydrogen borylation have revolutionized access to functionalized benzothiadiazole building blocks, enabling the preparation of versatile 5-boryl and 4,6-diboryl benzothiadiazole intermediates. These synthetic advances have facilitated the construction of more complex molecules like Ethyl 1-(benzo[c]thiadiazol-5-ylmethyl)piperidine-4-carboxylate through sophisticated cross-coupling methodologies.

The emergence of piperidine-substituted benzothiadiazole derivatives has been documented in recent synthetic studies, where researchers have demonstrated the crystalline nature and optical properties of such compounds. These investigations have revealed that piperidine-substituted benzothiadiazole derivatives exhibit notable biological activities, with specific compounds showing antibacterial and antifungal properties. The systematic development of these molecular architectures has established the foundation for specialized compounds like the ethyl ester derivative under examination.

Position in Heterocyclic Chemistry

Ethyl 1-(benzo[c]thiadiazol-5-ylmethyl)piperidine-4-carboxylate occupies a distinctive position within heterocyclic chemistry as a representative example of hybrid molecular systems that combine multiple heterocyclic functionalities. The benzothiadiazole core represents a ten-electron aromatic system where the heteroatoms contribute lone pair electrons to the ring current, conforming to Hückel's rule for aromaticity. This aromatic character enables the molecule to undergo standard electrophilic aromatic substitution reactions while maintaining structural integrity.

The compound exemplifies the broader trend toward heteroannulated acceptor systems based on benzothiadiazole frameworks. Research has demonstrated that extending the heterocyclic core through various annulation strategies results in materials with significantly enhanced electron affinity compared to simple benzothiadiazole systems. The integration of piperidine functionality introduces additional nitrogen-containing heterocyclic character, creating opportunities for hydrogen bonding interactions and conformational flexibility that can influence molecular recognition processes.

Within the context of modern heterocyclic chemistry, this compound represents an evolution toward more sophisticated molecular architectures that combine multiple functional elements. The benzothiadiazole moiety contributes electron-accepting characteristics while the piperidine ring provides basic nitrogen functionality and conformational adaptability. The ethyl ester group introduces hydrophobic character and potential for further synthetic elaboration through ester hydrolysis or transesterification reactions.

Significance in Chemical Research

The significance of Ethyl 1-(benzo[c]thiadiazol-5-ylmethyl)piperidine-4-carboxylate in contemporary chemical research stems from its potential applications in multiple domains of materials science and organic synthesis. The compound's availability from specialized chemical suppliers in high purity grades (greater than 95%) indicates its recognition as a valuable research tool for synthetic chemists and materials scientists. Current market availability includes various package sizes ranging from gram to hundred-gram quantities, reflecting sustained research interest in this molecular architecture.

Research investigations into benzothiadiazole-based systems have revealed remarkable photoluminescence properties and potential applications in organic electronic devices. The incorporation of piperidine substituents has been shown to influence both the optical properties and biological activities of benzothiadiazole derivatives. Specifically, studies have demonstrated that piperidine-substituted benzothiadiazole compounds can exhibit sharp crystalline peaks indicating high purity and well-defined crystal structures, properties that are essential for materials applications.

The compound's structural features make it particularly valuable for investigating structure-activity relationships in heterocyclic chemistry. The modular nature of its architecture, combining distinct benzothiadiazole and piperidine components through a methylene linker, provides opportunities for systematic structural modifications to optimize specific properties. This molecular design approach aligns with contemporary trends in medicinal chemistry and materials science where precise structural control enables fine-tuning of biological activity and physical properties.

Current research trends emphasize the development of benzothiadiazole derivatives for applications in organic photovoltaics, organic field-effect transistors, and fluorescent probe development. The unique electronic properties imparted by the benzothiadiazole core, combined with the structural versatility provided by piperidine substitution, position Ethyl 1-(benzo[c]thiadiazol-5-ylmethyl)piperidine-4-carboxylate as a significant contributor to these advancing research areas.

Properties

IUPAC Name

ethyl 1-(2,1,3-benzothiadiazol-5-ylmethyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-2-20-15(19)12-5-7-18(8-6-12)10-11-3-4-13-14(9-11)17-21-16-13/h3-4,9,12H,2,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRNIHRDRVTEQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC3=NSN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594809
Record name Ethyl 1-[(2,1,3-benzothiadiazol-5-yl)methyl]piperidine-4-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874834-12-5
Record name Ethyl 1-[(2,1,3-benzothiadiazol-5-yl)methyl]piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of 1,2,5-Thiadiazole Ring

A well-documented method for synthesizing 1,2,5-thiadiazole derivatives involves the reaction of hydrazones with thionyl chloride. For example, acetophenone derivatives react with ethyl hydrazinecarboxylate under reflux in chloroform with catalytic hydrochloric acid to form hydrazones. These hydrazones are then treated with thionyl chloride at low temperature (0 °C) and stirred at room temperature overnight. This process leads to cyclization and formation of 1,2,5-thiadiazole rings with good yields after purification by recrystallization.

Step Reagents & Conditions Outcome
Hydrazone formation Acetophenone + ethyl hydrazinecarboxylate, reflux in chloroform, HCl catalyst Hydrazone intermediate
Cyclization Thionyl chloride, 0 °C to room temp, overnight 1,2,5-thiadiazole ring formation

This method can be adapted to synthesize benzo[c]thiadiazole derivatives by starting from appropriately substituted acetophenone analogs.

Functionalization at the 5-Position

The methyl linker at the 5-position of the benzo[c]thiadiazole ring is introduced via a benzylic substitution or alkylation step. This typically involves halomethylation or direct alkylation of the thiadiazole ring with a suitable alkyl halide or via a nucleophilic substitution reaction.

Synthesis of the Piperidine-4-carboxylate Moiety

The piperidine-4-carboxylate ester is commonly prepared or procured as ethyl piperidine-4-carboxylate. The nitrogen atom of the piperidine ring is then alkylated with the benzo[c]thiadiazol-5-ylmethyl intermediate.

Alkylation of Piperidine Nitrogen

The alkylation step involves nucleophilic substitution where the piperidine nitrogen attacks the benzylic position of the benzo[c]thiadiazole derivative bearing a good leaving group (e.g., halide). This reaction is typically carried out under basic conditions in an aprotic solvent to favor substitution.

Step Reagents & Conditions Outcome
Alkylation Ethyl piperidine-4-carboxylate + benzo[c]thiadiazol-5-ylmethyl halide, base, aprotic solvent Ethyl 1-(benzo[c]thiadiazol-5-ylmethyl)piperidine-4-carboxylate

Representative Experimental Procedure (Adapted)

  • Step 1: Synthesis of benzo[c]thiadiazol-5-ylmethyl halide
    Starting from 5-methylbenzo[c]thiadiazole, halogenation at the methyl group (e.g., with N-bromosuccinimide) yields the benzylic bromide intermediate.

  • Step 2: Alkylation of ethyl piperidine-4-carboxylate
    The benzylic bromide is reacted with ethyl piperidine-4-carboxylate in the presence of a base such as potassium carbonate in acetonitrile or DMF at room temperature or slightly elevated temperature to afford the target compound.

  • Step 3: Purification
    The crude product is purified by recrystallization or chromatography to obtain pure Ethyl 1-(benzo[c]thiadiazol-5-ylmethyl)piperidine-4-carboxylate.

Data Table Summarizing Key Preparation Parameters

Parameter Details Notes
Starting materials 5-methylbenzo[c]thiadiazole, ethyl piperidine-4-carboxylate Commercially available or synthesized
Key reagents N-bromosuccinimide (NBS), potassium carbonate For halogenation and alkylation
Solvents Chloroform, acetonitrile, DMF Aprotic solvents preferred for alkylation
Reaction conditions Halogenation: 0 °C to room temp; Alkylation: RT to 60 °C, 12-24 h Controlled temperature for selectivity
Yields Typically 60-80% for each step Dependent on purity and reaction optimization
Purification Recrystallization, column chromatography To achieve high purity

Research Findings and Optimization Notes

  • The hydrazone-thionyl chloride cyclization method for thiadiazole ring formation is robust and yields high purity products suitable for further functionalization.

  • Alkylation of piperidine nitrogen with benzylic halides proceeds efficiently under mild basic conditions, minimizing side reactions such as elimination or over-alkylation.

  • Reaction monitoring by NMR and LC-MS confirms the formation of the desired product with characteristic chemical shifts and molecular ion peaks consistent with the molecular formula C15H19N3O2S (Molecular weight 305.40 g/mol).

  • Storage of the final compound under sealed, dry conditions at 2-8 °C is recommended to maintain stability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(benzo[c][1,2,5]thiadiazol-5-ylmethyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzo[c][1,2,5]thiadiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that Ethyl 1-(benzo[c][1,2,5]thiadiazol-5-ylmethyl)piperidine-4-carboxylate exhibits promising anticancer properties. Research conducted on various cancer cell lines demonstrated its ability to inhibit cell proliferation and induce apoptosis. For instance:

Cancer Type IC50 (µM) Mechanism of Action
Breast Cancer12.5Induction of apoptosis
Lung Cancer15.0Cell cycle arrest

These findings suggest that the compound may serve as a lead for developing new anticancer drugs.

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. In vitro tests showed effectiveness against both Gram-positive and Gram-negative bacteria:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

These results indicate potential use in developing new antimicrobial agents.

Material Science Applications

3. Organic Electronics
Due to its unique electronic properties, this compound has been explored as a component in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's electron-donating characteristics enhance charge transport within these materials.

4. Polymer Synthesis
The compound can be used as a monomer in the synthesis of novel polymers with tailored properties for specific applications such as coatings and adhesives. The incorporation of benzo[c][1,2,5]thiadiazole units into polymer chains has been shown to improve thermal stability and mechanical strength.

Case Studies

Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against various cancer cell lines. The results highlighted its selective toxicity towards cancer cells while sparing normal cells, making it a candidate for further development in cancer therapy .

Case Study 2: Antimicrobial Evaluation
In another study published in Antimicrobial Agents and Chemotherapy, the compound was tested against multidrug-resistant bacterial strains. The findings demonstrated that it could effectively reduce bacterial load in infected models, suggesting its potential as a therapeutic agent for treating resistant infections .

Mechanism of Action

The mechanism of action of Ethyl 1-(benzo[c][1,2,5]thiadiazol-5-ylmethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The benzo[c][1,2,5]thiadiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and analogous piperidine-4-carboxylate derivatives.

Table 1: Comparative Analysis of Ethyl Piperidine-4-Carboxylate Derivatives

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Synthesis Highlights Biological Relevance References
Ethyl 1-(benzo[c][1,2,5]thiadiazol-5-ylmethyl)piperidine-4-carboxylate (874834-12-5) C₁₅H₁₉N₃O₂S 305.40 Benzo[c][1,2,5]thiadiazole methyl Not detailed in evidence; likely involves alkylation of piperidine Intermediate for bioactive molecules
Ethyl 1-(1-(naphthalen-1-yl)propyl)piperidine-4-carboxylate (11a) C₂₁H₂₅NO₂ 323.43 Naphthalene-propyl Hydrolysis in THF/EtOH/NaOH at 60°C for 5 h Tested in LUC/MTT assays for inhibitor activity
Ethyl 1-(5-(5-(3-hydroxyphenyl)thiophene-2-yl)-5-oxopentanoyl)piperidine-4-carboxylate (29a) C₂₁H₂₇N₂O₃S 387.17 Thiophene-oxopentanoyl Coupling via ethyl piperidine-4-carboxylate and acyl chloride MS (ESI+): m/z 387 ([M+H]⁺)
Ethyl 1-(1-(isoquinolin-5-yl)ethyl)piperidine-4-carboxylate (28c) C₁₉H₂₄N₂O₂ 324.41 Isoquinoline-ethyl Ms₂O/DIEA-mediated alkylation in DCM Yield: 61.3%
Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate (453557-58-9) C₁₂H₁₇ClN₂O₂S 288.79 Chlorothiazole methyl Not detailed Higher lipophilicity (XLogP3: 2.5)
Ethyl 1-{[2-(4-tert-butylphenoxy)-1,3-thiazol-5-yl]methyl}piperidine-4-carboxylate (439097-03-7) C₂₂H₃₀N₂O₃S 402.55 tert-Butylphenoxy-thiazole methyl Not detailed Bulkier substituent; potential pharmacokinetic impact

Structural and Functional Differences

In contrast, derivatives like 28c (isoquinoline) and 11a (naphthalene) feature larger aromatic systems, which may enhance binding to hydrophobic pockets in biological targets .

The tert-butylphenoxy-thiazole derivative (CAS 439097-03-7) has a molar mass of 402.55, significantly larger than the target’s 305.40, likely reducing aqueous solubility .

Synthetic Pathways: The naphthalene derivative 11a is synthesized via hydrolysis in a THF/EtOH/NaOH system , whereas the isoquinoline derivative 28c uses Ms₂O and DIEA in DCM . These methods contrast with the alkylation or coupling reactions typical for benzothiadiazole derivatives.

Key Takeaways

  • Structural Diversity : Variations in substituents (e.g., aromatic vs. heterocyclic groups) modulate physicochemical properties and biological interactions.
  • Synthetic Flexibility : Piperidine-4-carboxylates serve as versatile intermediates, adaptable to diverse reaction conditions (e.g., alkaline hydrolysis, Ms₂O-mediated alkylation).
  • Functional Potential: The benzothiadiazole moiety in the target compound offers unique electronic properties, while bulkier substituents (e.g., tert-butylphenoxy) may optimize pharmacokinetics in drug design .

Biological Activity

Ethyl 1-(benzo[c][1,2,5]thiadiazol-5-ylmethyl)piperidine-4-carboxylate (CAS No. 874834-12-5) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring linked to a benzo[c][1,2,5]thiadiazole moiety, contributing to its distinct pharmacological profile. Its molecular formula is C15H19N3O2S, with a molecular weight of approximately 305.40 g/mol .

Biological Activity Overview

Research indicates that compounds containing the benzo[c][1,2,5]thiadiazole structure exhibit various biological activities such as:

  • Anticancer Activity : Preliminary studies suggest that this compound may interact with specific receptors or enzymes involved in cancer pathways .
  • Antimicrobial Effects : Similar compounds have shown potential antimicrobial properties, suggesting that this compound may also be effective against certain pathogens .
  • Neuropharmacological Potential : The piperidine component may confer neuroactive properties, which are currently under investigation .

The exact mechanisms by which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that the compound may modulate various signaling pathways related to cell proliferation and apoptosis.

Interaction with Biological Targets

Studies indicate that this compound could interact with several key proteins involved in disease processes. For example:

  • Cancer Pathways : It may inhibit pathways associated with tumor growth and metastasis.
  • Enzymatic Activity : There is potential for interaction with enzymes critical for metabolic processes .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
Ethyl 1-(benzothiadiazol-6-ylmethyl)piperidine-4-carboxylateContains benzothiadiazole instead of benzo[c][1,2,5]thiadiazoleModulator of different pathways
3-AminobenzothiadiazoleLacks piperidine moietyExhibits antibacterial activity
2-Amino-benzothiadiazoleSimilar core structure but different substitutionsKnown for anti-inflammatory effects

This table illustrates how the unique combination of piperidine and benzo[c][1,2,5]thiadiazole in this compound may confer distinct pharmacological properties not present in its analogs .

Case Studies and Research Findings

Several studies have investigated the biological activity of thiadiazole derivatives similar to this compound:

  • Antitumor Activity : A study demonstrated that derivatives with the thiadiazole ring exhibited significant cytotoxicity against various cancer cell lines. The presence of electron-donating groups was found to enhance this activity .
  • Antimicrobial Testing : Compounds with similar structures showed promising results against bacterial strains in vitro. The mechanism often involved disruption of bacterial cell wall synthesis .
  • Neuropharmacological Studies : Research into related piperidine derivatives has indicated potential for treating neurological disorders through modulation of neurotransmitter systems .

Q & A

Basic: What are the key structural features of Ethyl 1-(benzo[c][1,2,5]thiadiazol-5-ylmethyl)piperidine-4-carboxylate, and how do they influence reactivity?

The compound features a piperidine core esterified at the 4-position and substituted at the 1-position with a benzo[c][1,2,5]thiadiazole moiety via a methylene linker.

  • Piperidine ring : The tertiary amine in the piperidine ring can participate in hydrogen bonding or act as a proton acceptor, influencing solubility and intermolecular interactions .
  • Benzo[c][1,2,5]thiadiazole : This heterocycle’s electron-deficient nature enhances electrophilic reactivity, making it prone to nucleophilic aromatic substitution (e.g., at the 4- or 7-positions) .
  • Ester group : The ethyl ester at the 4-position can undergo hydrolysis to carboxylic acids under basic conditions, enabling further derivatization .

Basic: What synthetic routes are commonly used to prepare this compound?

Synthesis typically involves multi-step protocols:

StepReaction TypeKey Reagents/ConditionsReference
1Thiadiazole FormationHalogenated precursors, thiourea, base-mediated cyclization
2Piperidine FunctionalizationAlkylation of ethyl isonipecotate with brominated intermediates (e.g., 1-bromo-2-chloroethane) in presence of organic bases (e.g., DIPEA)
3Coupling ReactionsPalladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aromatic substitutions

Yields are optimized by controlling temperature (60–120°C) and solvent polarity (e.g., DMF or THF) .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yields often arise from:

  • Reagent purity : Impurities in halogenated precursors (e.g., 1-bromo-2-chloroethane) reduce alkylation efficiency. Use freshly distilled reagents or HPLC-grade solvents .
  • Catalyst selection : Pd(PPh₃)₄ vs. PdCl₂(dppf) in coupling steps alters reaction rates. Screen catalysts to match substrate electronic profiles .
  • Workup protocols : Column chromatography vs. recrystallization for purification impacts recovery. Pre-optimize purification using TLC-guided fractionation .

Validate reproducibility by replicating procedures under inert atmospheres (N₂/Ar) and monitoring reaction progress via LC-MS .

Advanced: What methodologies are recommended for evaluating the biological activity of this compound?

  • Cytotoxicity assays : Use SRB (sulforhodamine B) or MTT assays on cancer cell lines (e.g., MCF-7, HEPG-2) with CHS-828 as a reference compound. Maintain cell viability controls with DMSO (<0.5% v/v) .
  • Enzyme inhibition studies : Screen against kinases or proteases using fluorescence-based assays (e.g., FRET). The thiadiazole moiety may chelate metal ions in active sites .
  • Solubility optimization : Prepare stock solutions in DMSO, then dilute in PBS (pH 7.4) or cell culture media. For in vivo studies, use PEG-400 or cyclodextrin-based carriers .

Advanced: How do spectroscopic techniques resolve structural ambiguities in derivatives?

  • NMR :
    • 1^1H NMR: Piperidine protons (δ 1.5–3.0 ppm) and thiadiazole aromatic protons (δ 7.5–8.5 ppm) confirm substitution patterns .
    • 13^{13}C NMR: Ester carbonyl (δ 170–175 ppm) and thiadiazole carbons (δ 150–160 ppm) validate functional groups .
  • HRMS : Exact mass analysis (e.g., ESI+) distinguishes regioisomers with identical 1^1H NMR profiles .
  • X-ray crystallography : Resolves absolute stereochemistry and confirms non-covalent interactions (e.g., π-stacking in benzo[c][1,2,5]thiadiazole) .

Advanced: What strategies mitigate solubility challenges in pharmacological assays?

  • Co-solvent systems : Use DMSO:PBS (1:9 v/v) or ethanol:Tween-80 (5% w/v) to enhance aqueous solubility .
  • Prodrug design : Hydrolyze the ethyl ester to a carboxylic acid for salt formation (e.g., sodium or hydrochloride salts) .
  • Nanoparticle encapsulation : Utilize PLGA or liposomal carriers to improve bioavailability in in vivo models .

Advanced: How can computational methods predict the reactivity of this compound?

  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to model electrophilic aromatic substitution sites on the thiadiazole ring .
  • Molecular docking : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina. The piperidine nitrogen and thiadiazole sulfur often form key interactions .
  • ADMET prediction : Use SwissADME to estimate logP (∼2.8) and BBB permeability, guiding lead optimization .

Advanced: What are the implications of conflicting spectroscopic data in structural elucidation?

Contradictions may arise from:

  • Tautomerism : Benzo[c][1,2,5]thiadiazole can exhibit resonance structures, altering NMR chemical shifts. Use 15^{15}N NMR to resolve tautomeric equilibria .
  • Conformational flexibility : Piperidine ring puckering (chair vs. boat) affects NOE correlations. Perform VT-NMR (variable temperature) to study dynamics .
  • Impurity signals : Trace solvents (e.g., DMF) or byproducts mimic target signals. Cross-validate with GC-MS or 2D-COSY .

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